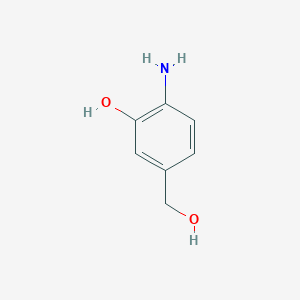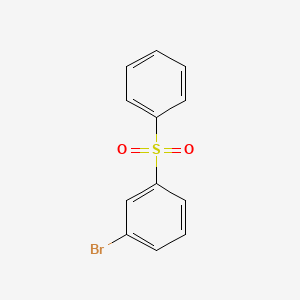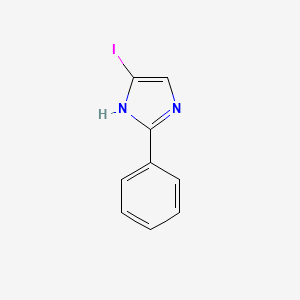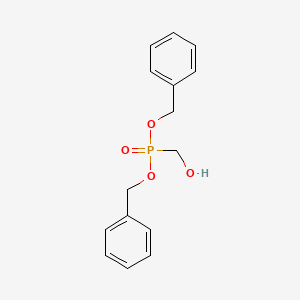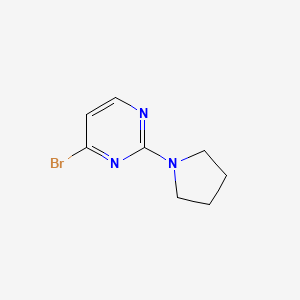
4-Bromo-2-(pyrrolidin-1-YL)pyrimidine
Übersicht
Beschreibung
4-Bromo-2-(pyrrolidin-1-YL)pyrimidine is a chemical compound with the CAS Number: 1159814-05-7 . It has a molecular weight of 228.09 . It is usually in the form of a powder .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including this compound, often involves the use of organolithium reagents . The reaction is highly regioselective, favoring the formation of C-4 substituted products .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H10BrN3/c9-7-3-4-10-8 (11-7)12-5-1-2-6-12/h3-4H,1-2,5-6H2 .Physical And Chemical Properties Analysis
This compound is a powder that is stored at a temperature of 4 degrees Celsius . It has a molecular weight of 228.09 .Wirkmechanismus
Target of Action
The primary targets of 4-Bromo-2-(pyrrolidin-1-YL)pyrimidine are CK1γ and CK1ε . These are kinases, a type of enzyme that modifies other proteins by chemically adding phosphate groups to them. This modification can activate or deactivate the target proteins, affecting various cellular processes.
Mode of Action
This compound interacts with its targets (CK1γ and CK1ε) by inhibiting their activity . The compound’s pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, contribute to this inhibitory effect .
Result of Action
The result of this compound’s action is the inhibition of CK1γ and CK1ε, leading to changes in the phosphorylation status of their target proteins . This can have various molecular and cellular effects, depending on the specific roles of these proteins.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at room temperature . Other factors, such as pH, presence of other substances, and specific conditions within the body, can also affect the compound’s action.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using 4-Bromo-2-(pyrrolidin-1-YL)pyrimidine in lab experiments is its high potency. This compound has been found to be highly effective in inhibiting the growth of cancer cells and bacteria at low concentrations. Another advantage is its stability, which makes it suitable for long-term storage. However, one of the limitations of using this compound is its toxicity. It can be toxic to both cancer cells and normal cells, making it difficult to use in vivo experiments.
Zukünftige Richtungen
There are several future directions for the use of 4-Bromo-2-(pyrrolidin-1-YL)pyrimidine in scientific research. One of the potential directions is in the development of new cancer drugs. This compound has shown promising results in inhibiting the growth of cancer cells, and further research can lead to the development of new drugs. Another potential direction is in the development of new antibiotics. This compound has been found to be effective in inhibiting the growth of bacteria, and further research can lead to the development of new antibiotics to combat antibiotic-resistant bacteria.
Conclusion
In conclusion, this compound is a chemical compound with significant potential in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to the development of new cancer drugs and antibiotics, which can have a significant impact on human health.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-(pyrrolidin-1-YL)pyrimidine has shown potential applications in various fields of scientific research. One of the significant applications is in the field of medicinal chemistry. This compound has been found to have anticancer properties and can be used in the development of new cancer drugs. It has also been found to have antimicrobial properties and can be used in the development of new antibiotics.
Safety and Hazards
Eigenschaften
IUPAC Name |
4-bromo-2-pyrrolidin-1-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN3/c9-7-3-4-10-8(11-7)12-5-1-2-6-12/h3-4H,1-2,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XINLHXGETKGJNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301289597 | |
| Record name | 4-Bromo-2-(1-pyrrolidinyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301289597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1159814-05-7 | |
| Record name | 4-Bromo-2-(1-pyrrolidinyl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1159814-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-(1-pyrrolidinyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301289597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,6-Dichloro-1-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B3045809.png)




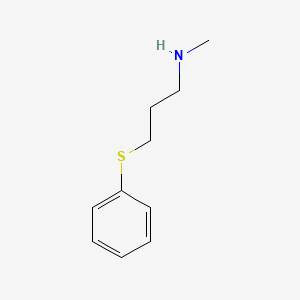
![2-[(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-amino]-ethanol](/img/structure/B3045817.png)
![2-Amino-6-methylchromeno[8,7-D][1,3]oxazol-8-one](/img/structure/B3045818.png)
